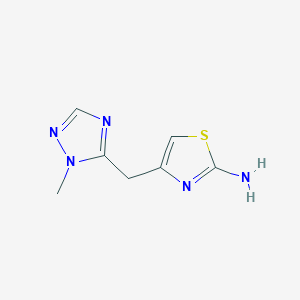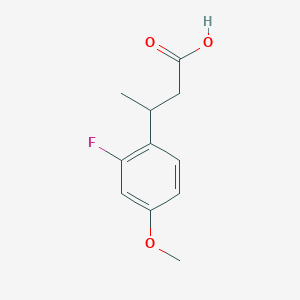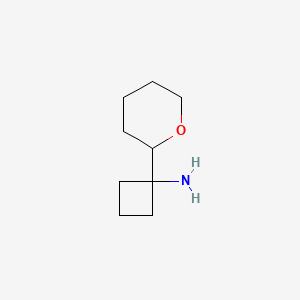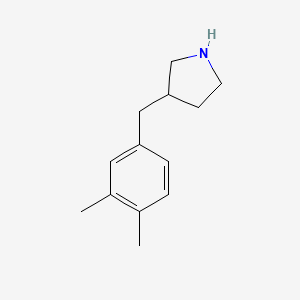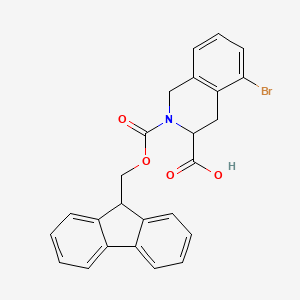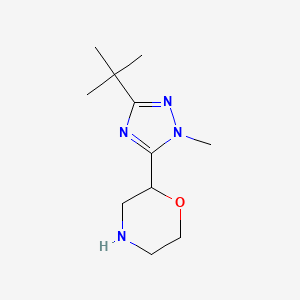
1-(2-Thiazolylmethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Thiazolylmethyl)cyclopropanamine is a compound that features a cyclopropane ring bonded to a thiazole moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thiazolylmethyl)cyclopropanamine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropane moiety. One common method is the cyclization of appropriate thioamides with α-halo ketones to form the thiazole ring. The cyclopropane ring can then be introduced via cyclopropanation reactions using carbenoid reagents such as iodomethylzinc iodide in the Simmons-Smith reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial for efficient large-scale production.
化学反应分析
Types of Reactions: 1-(2-Thiazolylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the cyclopropane moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
1-(2-Thiazolylmethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Thiazolylmethyl)cyclopropanamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with various biological molecules, influencing pathways involved in cell signaling and metabolism .
相似化合物的比较
- 1-(4-Methylphenyl)cyclopropanamine hydrochloride : This compound features a cyclopropane ring bonded to a methylphenyl group instead of a thiazole ring.
- Thiazole derivatives : These compounds share the thiazole ring but differ in the substituents attached to it.
Uniqueness: 1-(2-Thiazolylmethyl)cyclopropanamine is unique due to the combination of the cyclopropane ring and the thiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C7H10N2S |
|---|---|
分子量 |
154.24 g/mol |
IUPAC 名称 |
1-(1,3-thiazol-2-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2S/c8-7(1-2-7)5-6-9-3-4-10-6/h3-4H,1-2,5,8H2 |
InChI 键 |
LJYVQTUVOBKINC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=NC=CS2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
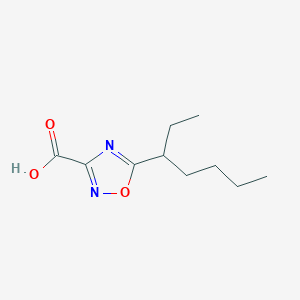
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
